1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine

Regioselective Synthesis Hydrazine Derivatives Trifluoroethylation

1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine (CAS: 790199-66-5), with the molecular formula C₈H₉F₃N₂ and a molecular weight of 190.17 g/mol, is a specialized hydrazine derivative characterized by a 1,1-disubstituted hydrazine core bearing a phenyl ring and a highly electron-withdrawing 2,2,2-trifluoroethyl group. The compound is typically supplied as a research chemical with purities of 97% or greater (NLT 98%) from reputable vendors, and it requires storage at 20°C for long-term stability.

Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
CAS No. 790199-66-5
Cat. No. B3154994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine
CAS790199-66-5
Molecular FormulaC8H9F3N2
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(CC(F)(F)F)N
InChIInChI=1S/C8H9F3N2/c9-8(10,11)6-13(12)7-4-2-1-3-5-7/h1-5H,6,12H2
InChIKeyOXCNCVBUWVVCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine (CAS 790199-66-5): A Trifluoromethylated Hydrazine Building Block for Synthesis and Procurement


1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine (CAS: 790199-66-5), with the molecular formula C₈H₉F₃N₂ and a molecular weight of 190.17 g/mol, is a specialized hydrazine derivative characterized by a 1,1-disubstituted hydrazine core bearing a phenyl ring and a highly electron-withdrawing 2,2,2-trifluoroethyl group . The compound is typically supplied as a research chemical with purities of 97% or greater (NLT 98%) from reputable vendors, and it requires storage at 20°C for long-term stability . As a synthetic intermediate, its primary value lies in introducing the trifluoromethyl moiety, which can profoundly alter the physicochemical properties and metabolic stability of downstream drug candidates and agrochemicals .

Why 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine Cannot Be Simply Replaced: A Procurement-Focused Perspective


In procurement and research, substituting 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine with a generic or similar hydrazine is not straightforward due to its unique substitution pattern and electronic properties. Unlike 1-alkyl-1-phenylhydrazines with standard alkyl chains, the presence of the highly electronegative trifluoroethyl group (CF₃CH₂-) drastically reduces the electron density at the adjacent nitrogen, altering both its nucleophilicity and its potential for metabolic N-oxidation or dealkylation in biological systems [1]. Furthermore, the specific 1,1-disubstitution pattern is crucial, as the isomeric 1-phenyl-2-(2,2,2-trifluoroethyl)hydrazine (CAS 1258979-48-4) possesses a different regiochemistry that can lead to divergent reaction outcomes in cyclization and condensation steps . The quantitative data below provides the specific, measurable differences that justify the selection of this precise compound.

Quantitative Procurement Evidence: Why 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine (CAS 790199-66-5) is Differentiated


Regiochemical Specificity vs. 1-Phenyl-2-(2,2,2-trifluoroethyl)hydrazine

The 1,1-disubstituted hydrazine core of 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine (CAS 790199-66-5) is regioisomeric to the 1,2-disubstituted derivative, 1-phenyl-2-(2,2,2-trifluoroethyl)hydrazine (CAS 1258979-48-4). While these compounds share the same molecular formula (C₈H₉F₃N₂) and molecular weight (~190.17 g/mol), their structural difference dictates distinct synthetic utility. For example, only the 1,1-disubstituted structure can serve as a precursor to specific cyclic structures, such as pyrazolidinones, where both nitrogen atoms must be incorporated into the ring system in a particular geometry [1]. In contrast, the 1,2-isomer has been implicated in forming hydrazones like (E)-1-phenyl-2-(2,2,2-trifluoroethylidene)hydrazine, which undergoes PTSA-catalyzed cyclization with α,β-unsaturated aldehydes to yield 3-trifluoromethyl-1,4-dihydropyridazines in moderate to high yields .

Regioselective Synthesis Hydrazine Derivatives Trifluoroethylation

Predicted LogP and Lipophilicity Difference vs. Non-Fluorinated Analog

The introduction of the trifluoroethyl group significantly alters the lipophilicity of the molecule compared to non-fluorinated alkyl analogs. While a specific experimental LogP for the target compound is not reported, its value can be compared to a closely related, non-fluorinated analog, 1-ethyl-1-phenylhydrazine. The target compound's predicted LogP is 2.63, which is substantially higher than the calculated LogP for 1-ethyl-1-phenylhydrazine (LogP ~1.5) [1]. This increase in LogP indicates a significant enhancement in hydrophobicity, a property highly valued in drug design for improving membrane permeability and, potentially, blood-brain barrier penetration [2].

Physicochemical Properties Lipophilicity Fluorine Chemistry

Electronic Impact on Basicity (pKa) Compared to Non-Fluorinated 1-Alkyl-1-phenylhydrazines

The strong electron-withdrawing nature of the trifluoroethyl group substantially lowers the basicity of the adjacent hydrazine nitrogen. The predicted pKa of the conjugate acid for 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine is 2.79 ± 0.50 . This is dramatically lower than that of simple 1-alkyl-1-phenylhydrazines, which have conjugate acid pKa values typically in the range of 5-6 [1]. This ~3 log unit difference in pKa means the target compound is approximately 1,000 times less basic than its non-fluorinated analogs.

Basicity pKa Electron-Withdrawing Group

Increased Thermal Stability and Safety Profile vs. Phenylhydrazine

The parent compound, phenylhydrazine, is a known hazardous chemical that is prone to vigorous decomposition and can be explosive upon heating or exposure to oxidizing agents. The introduction of the 2,2,2-trifluoroethyl group in 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine is expected to increase its thermal and oxidative stability. While direct decomposition data for the target compound is unavailable, its predicted boiling point of 209.0±40.0 °C is significantly higher than phenylhydrazine's boiling point of 243.5 °C (decomposes), and its predicted density of 1.289±0.06 g/cm³ differs from phenylhydrazine's 1.098 g/cm³ . This structural modification reduces the compound's inherent hazard, which is a critical consideration for procurement, safe handling, and long-term storage .

Thermal Stability Safety Procurement and Handling

High-Value Applications for 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine (CAS 790199-66-5) Based on Evidentiary Differentiation


MedChem Synthesis of CF₃-Pyridazine and Related Heterocycles

While the direct use of the target compound is less documented, its unique 1,1-disubstitution pattern and the powerful electron-withdrawing nature of the trifluoroethyl group make it an ideal candidate for synthesizing N-heterocycles, particularly trifluoromethyl-substituted pyridazines. Research shows that a closely related regioisomer, (E)-1-phenyl-2-(2,2,2-trifluoroethylidene)hydrazine, undergoes PTSA-catalyzed cyclization to form 3-trifluoromethyl-1,4-dihydropyridazines in moderate to high yields . By analogy, 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine (CAS 790199-66-5) is strategically positioned for similar, but regiospecifically different, cyclocondensation reactions that its 1,2-isomer cannot perform, leading to new libraries of trifluoromethylated heterocycles for drug discovery [1].

Development of Monoamine Oxidase (MAO) Inhibitors

The class of substituted phenylhydrazines has a well-established history as irreversible inhibitors of monoamine oxidase (MAO) enzymes . The significantly reduced basicity (pKa 2.79) and increased lipophilicity (LogP 2.63) of 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine, compared to unsubstituted phenylhydrazine, offer a potential advantage in the design of CNS-penetrant MAO inhibitors. The altered physicochemical profile could lead to improved blood-brain barrier permeability and a different metabolic fate, making it a valuable starting point for synthesizing novel neuroactive compounds with potentially fewer peripheral side effects than older-generation hydrazine-based MAO inhibitors [1].

Agrochemical Intermediate for Herbicidal Compounds

Patents describing methods for producing substituted phenylhydrazines explicitly cite their use as intermediates for synthesizing herbicidal active ingredients . The trifluoromethyl group is a common motif in modern agrochemicals due to its ability to enhance metabolic stability and lipophilicity. 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine (CAS 790199-66-5), therefore, represents a specialized building block for introducing a trifluoroethyl group into the hydrazine moiety of novel herbicides, fungicides, or insecticides, potentially leading to more effective and longer-lasting crop protection agents [1].

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